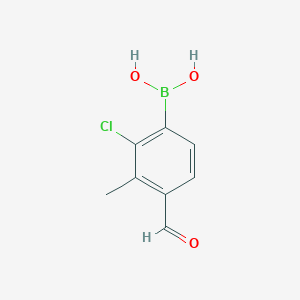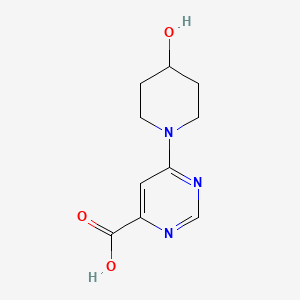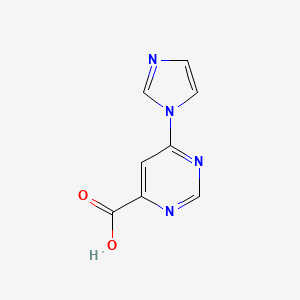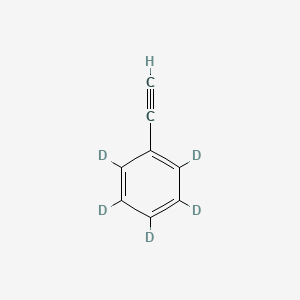amine CAS No. 1340051-78-6](/img/structure/B1466212.png)
[(1,3-dimethyl-1H-pyrazol-4-yl)methyl](propan-2-yl)amine
Descripción general
Descripción
“(1,3-dimethyl-1H-pyrazol-4-yl)methylamine” is a pyrazole derivative. Pyrazole derivatives have been extensively studied in recent years due to their potential applications in various fields of research and industry .
Synthesis Analysis
The synthesis of pyrazole-based ligands has been demonstrated in various studies. For instance, one study showed the synthesis of pyrazole-based ligands via the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine . Another study reconsidered the synthesis of (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl) (2-fluorophenyl) methanone as the key intermediate in the preparation of zolazepam .Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be complex. For example, one study showed that [LBCoCl2] and [LBZnCl2] adopted distorted tetrahedral geometries, as L B coordinated the metal centers in a bidentate fashion, while L A coordinated the metal centers in a tridentate fashion through the nitrogen atoms of the pyrazole and amine moieties .Chemical Reactions Analysis
Pyrazole-bearing compounds are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities . In addition, new pyrazole-based ligands have shown excellent catalytic activities for the oxidation of catechol to o-quinone .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can be diverse. For instance, one study showed that 1,3-diazole is an amphoteric in nature i.e., it shows both acidic and basic properties .Aplicaciones Científicas De Investigación
Synthesis and Ligand Development
- Flexible bis(pyrazol-1-yl)alkane ligands, including derivatives related to the query compound, have been synthesized using a superbasic medium, facilitating the production of various ligands for potential coordination chemistry applications (Potapov et al., 2007).
Corrosion Inhibition
- Bipyrazole derivatives have been investigated for their potential as corrosion inhibitors, with theoretical studies supporting their efficiency. This application is critical for the protection of metals in industrial settings (Wang et al., 2006).
Catalysis and Polymerization
- Co(II), Zn(II), and Cd(II) complexes containing bidentate and tridentate ligands based on pyrazolyl motifs have been developed for the polymerization of methyl methacrylate, indicating potential applications in materials science (Shin et al., 2016).
Antimicrobial and Anticancer Activity
- New tridentate bipyrazolic compounds have been synthesized and evaluated for cytotoxic properties against tumor cell lines, showcasing the potential for the development of new anticancer agents (Kodadi et al., 2007).
Functional Materials Development
- Polyvinyl alcohol/acrylic acid hydrogels modified with amine compounds, including pyrazolyl derivatives, have been studied for increased swelling and thermal stability, suggesting applications in biomedical engineering and drug delivery systems (Aly & El-Mohdy, 2015).
Antimicrobial Coatings
- Pyrazole derivatives have been synthesized and shown to exhibit significant antimicrobial activity, indicating their utility in developing antimicrobial coatings or treatments (Hafez, El-Gazzar, & Al-Hussain, 2016).
Mecanismo De Acción
Target of Action
Similar compounds have been reported to target various enzymes and receptors .
Mode of Action
It’s known that similar compounds interact with their targets, leading to changes in the biochemical processes .
Biochemical Pathways
Related compounds have been found to influence various biochemical pathways .
Pharmacokinetics
These properties significantly impact the bioavailability of a compound .
Result of Action
Similar compounds have been reported to exhibit various biological activities .
Action Environment
It’s known that factors such as ph, temperature, and presence of other molecules can affect the action of similar compounds .
Safety and Hazards
Direcciones Futuras
The future directions of research on pyrazole derivatives are promising. For instance, one study suggested that novel Hsp90 inhibitors that offer selective suppression of Hsp90 isoforms or specific disruption of Hsp90-co-chaperone protein-protein interactions are expected to show satisfactory efficacy and safety profiles .
Análisis Bioquímico
Biochemical Properties
(1,3-dimethyl-1H-pyrazol-4-yl)methylamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with copper (II) ions, forming complexes that exhibit catalytic activity in the oxidation of catechol to o-quinone . These interactions are crucial for its function as a catalyst in biochemical reactions.
Cellular Effects
(1,3-dimethyl-1H-pyrazol-4-yl)methylamine influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can modulate the activity of certain enzymes, leading to changes in metabolic flux and metabolite levels . This compound’s impact on cellular function makes it a valuable tool for studying cellular processes and developing therapeutic agents.
Molecular Mechanism
The molecular mechanism of (1,3-dimethyl-1H-pyrazol-4-yl)methylamine involves its binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. For example, its interaction with copper (II) ions enhances its catalytic activity, which is essential for its role in biochemical reactions . Understanding these molecular interactions is key to elucidating its mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (1,3-dimethyl-1H-pyrazol-4-yl)methylamine change over time. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, allowing for prolonged activity in biochemical assays
Dosage Effects in Animal Models
The effects of (1,3-dimethyl-1H-pyrazol-4-yl)methylamine vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, while at high doses, it could cause toxic or adverse effects. Threshold effects have been observed, indicating that its impact on biological systems is dose-dependent . Understanding these dosage effects is crucial for developing safe and effective therapeutic applications.
Metabolic Pathways
(1,3-dimethyl-1H-pyrazol-4-yl)methylamine is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, its interaction with copper (II) ions plays a role in the oxidation of catechol to o-quinone, a key step in certain metabolic pathways . These interactions highlight its importance in biochemical processes.
Transport and Distribution
The transport and distribution of (1,3-dimethyl-1H-pyrazol-4-yl)methylamine within cells and tissues are critical for its function. It interacts with transporters and binding proteins, affecting its localization and accumulation. Understanding these transport mechanisms is essential for elucidating its role in cellular processes and developing targeted therapies .
Subcellular Localization
(1,3-dimethyl-1H-pyrazol-4-yl)methylamine exhibits specific subcellular localization, which influences its activity and function. Targeting signals and post-translational modifications direct it to specific compartments or organelles, where it exerts its effects. These localization patterns are important for understanding its role in cellular processes and developing therapeutic applications .
Propiedades
IUPAC Name |
N-[(1,3-dimethylpyrazol-4-yl)methyl]propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3/c1-7(2)10-5-9-6-12(4)11-8(9)3/h6-7,10H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMWFYCADYRPYGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1CNC(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



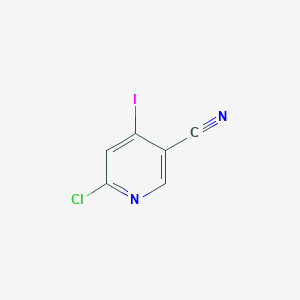
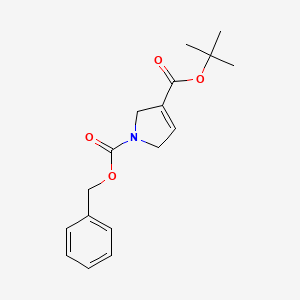
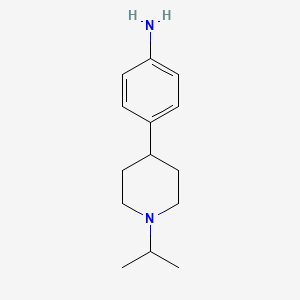
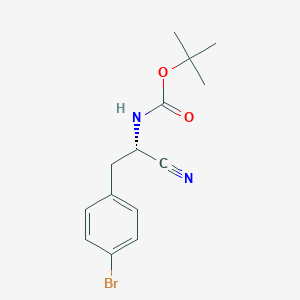

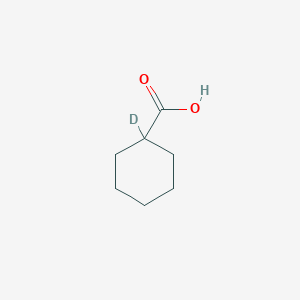
![Ethyl 3-{[(2-propen-1-yloxy)carbonyl]amino}benzoate](/img/structure/B1466138.png)

![5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-amine](/img/structure/B1466140.png)
![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]propionic acid](/img/structure/B1466145.png)
